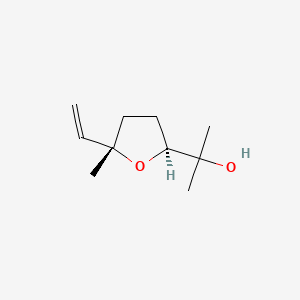
trans-Linalool oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Linalool oxide: is a naturally occurring monoterpenoid compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is commonly found in various aromatic plants and is known for its pleasant floral aroma. This compound exists in two main isomeric forms: furanoid and pyranoid .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trans-Linalool oxide involves the transformation of linalool enantiomers into diastereoisomeric mixtures of furanoid and pyranoid oxides . The process typically includes:
Epoxidation: The regioselective mono-epoxidation of the linalool trisubstituted double bond.
Cyclization: Intramolecular cyclization of the obtained epoxy-alcohol.
Industrial Production Methods: Industrial production of this compound often involves biotransformation using the fungus Aspergillus niger , which can convert linalool into its oxide forms .
化学反应分析
Types of Reactions:
Oxidation: trans-Linalool oxide can undergo further oxidation to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound back to linalool or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and epoxidation reactions.
Major Products:
Oxidation Products: Various oxygenated derivatives.
Reduction Products: Linalool and other reduced forms.
Substitution Products: Esters and ethers.
科学研究应用
Chemistry: trans-Linalool oxide is used as a precursor in the synthesis of various fragrance compounds and as a chiral building block in organic synthesis .
Biology: It has been studied for its antimicrobial properties and its ability to modulate GABA_A receptors, which are involved in inhibitory neurotransmission .
Industry: this compound is widely used in the fragrance industry for its pleasant aroma and in the production of perfumes, lotions, and other cosmetic products .
作用机制
The mechanism of action of trans-Linalool oxide involves its interaction with various molecular targets:
GABA_A Receptors: It enhances GABAergic currents in an allosteric manner, which can have sedative effects.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
相似化合物的比较
Linalool: A precursor to trans-Linalool oxide with similar aromatic properties.
Geraniol: Another monoterpenoid with a floral aroma but different chemical structure.
α-Ionone and β-Ionone: Compounds with similar aromatic properties but different molecular structures.
Uniqueness: this compound is unique due to its dual isomeric forms (furanoid and pyranoid) and its ability to undergo various chemical transformations, making it a versatile compound in both synthetic and industrial applications .
属性
CAS 编号 |
11063-78-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |
InChI 键 |
BRHDDEIRQPDPMG-WCBMZHEXSA-N |
手性 SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)C=C |
规范 SMILES |
CC1(CCC(O1)C(C)(C)O)C=C |
沸点 |
201.00 to 202.00 °C. @ 760.00 mm Hg |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


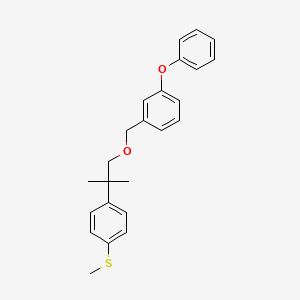
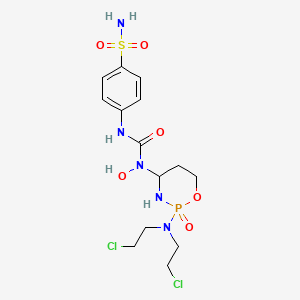
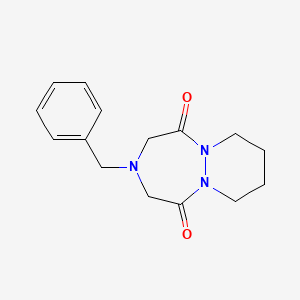
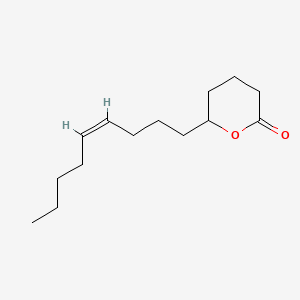


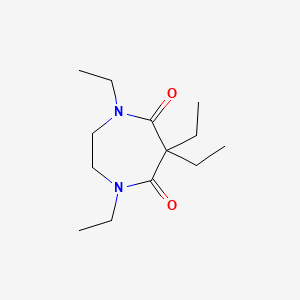
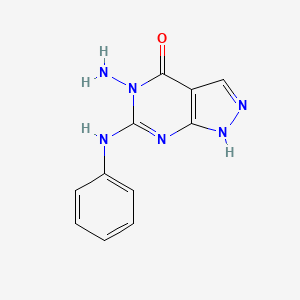
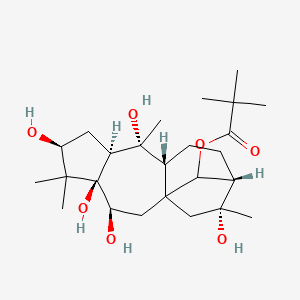
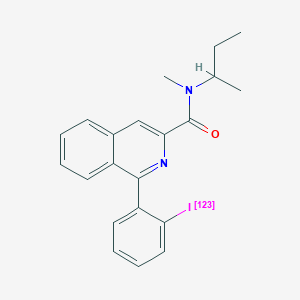
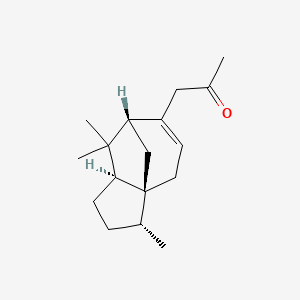
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)


